1-(2-chlorophenyl)-N-(2,5-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide
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Overview
Description
1-(2-chlorophenyl)-N-(2,5-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a chlorophenyl group, and a dimethylphenyl group. Its chemical properties and reactivity make it a subject of interest in organic chemistry and related disciplines.
Preparation Methods
The synthesis of 1-(2-chlorophenyl)-N-(2,5-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate starting materials.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a substitution reaction using 2-chlorobenzoyl chloride and a suitable nucleophile.
Attachment of the Dimethylphenyl Group: The dimethylphenyl group can be attached through a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained with high purity.
Chemical Reactions Analysis
1-(2-chlorophenyl)-N-(2,5-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-chlorophenyl)-N-(2,5-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-chlorophenyl)-N-(2,5-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-(2-chlorophenyl)-N-(2,5-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide can be compared with other similar compounds, such as:
1-(2-chlorophenyl)-N-(2,5-dimethylphenyl)-3-pyrrolidinecarboxamide: This compound lacks the oxo group, which may affect its reactivity and biological activity.
1-(2-chlorophenyl)-N-(2,5-dimethylphenyl)-5-oxo-2-pyrrolidinecarboxamide:
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C19H19ClN2O2 |
---|---|
Molecular Weight |
342.8 g/mol |
IUPAC Name |
1-(2-chlorophenyl)-N-(2,5-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C19H19ClN2O2/c1-12-7-8-13(2)16(9-12)21-19(24)14-10-18(23)22(11-14)17-6-4-3-5-15(17)20/h3-9,14H,10-11H2,1-2H3,(H,21,24) |
InChI Key |
OZPQBDKTYLZWLS-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2CC(=O)N(C2)C3=CC=CC=C3Cl |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2CC(=O)N(C2)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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